2-Iodobenzenesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

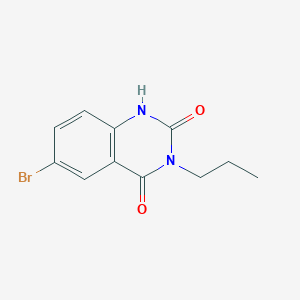

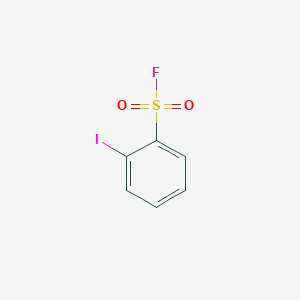

2-Iodobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H4FIO2S . It has an average mass of 286.063 Da and a monoisotopic mass of 285.896057 Da .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 2-Iodobenzenesulfonyl fluoride, has been a subject of numerous research publications. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been applied to various reactions, including the deprotection of a CF2H group and Ruppert–Prakash reactions for the perfluoroalkylation of benzaldehyde .Molecular Structure Analysis

The molecular structure of 2-Iodobenzenesulfonyl fluoride can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model, providing a detailed view of its structure .Chemical Reactions Analysis

Fluorine-containing compounds, such as 2-Iodobenzenesulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . For instance, fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides .More detailed properties may be available through specialized chemical databases or suppliers .

Wissenschaftliche Forschungsanwendungen

Reactive Probes in Chemical Biology

Sulfonyl fluoride electrophiles, such as 2-Iodobenzenesulfonyl fluoride, have found significant utility as reactive probes in chemical biology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Modification of Protein Residues

2-Iodobenzenesulfonyl fluoride is known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues . This makes it a valuable tool in the study of protein function and structure.

Covalent Enzyme Inhibition

Sulfonyl fluoride probes, including 2-Iodobenzenesulfonyl fluoride, are used in covalent enzyme inhibition . This application is crucial in the study of enzyme function and the development of new drugs.

Target Identification and Validation

The use of 2-Iodobenzenesulfonyl fluoride can aid in target identification and validation . By covalently binding to target proteins, it can help identify potential drug targets and validate their role in disease processes .

Mapping of Enzyme Binding Sites, Substrates, and Protein-Protein Interactions

2-Iodobenzenesulfonyl fluoride can be used to map enzyme binding sites, substrates, and protein-protein interactions . This is particularly useful in understanding the mechanisms of enzyme action and the complex interactions within protein networks .

Safety and Hazards

While specific safety and hazard information for 2-Iodobenzenesulfonyl fluoride was not found, it’s important to handle all chemicals with care. For instance, some chemicals can cause serious eye irritation and may be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Zukünftige Richtungen

The future directions of research involving 2-Iodobenzenesulfonyl fluoride and similar compounds are vast. Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will at least explore fluorine during the optimization of a lead compound . Furthermore, the use of fluorescent chemosensors for sensing environmentally and biologically relevant important metals is of great interest .

Wirkmechanismus

Mode of Action

The compound interacts with its targets through a process known as covalent enzyme inhibition . This involves the formation of a covalent bond between the sulfonyl fluoride and the target protein, leading to changes in the protein’s function. The exact nature of these changes would depend on the specific protein being targeted.

Pharmacokinetics

Like other sulfonyl fluorides, it is likely to be relatively stable in aqueous environments This stability would contribute to its bioavailability

Eigenschaften

IUPAC Name |

2-iodobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWRHVUUJYWRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2889165.png)

![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)

![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)

![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)

![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)